(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 401589-03-5
VCID: VC21295620
InChI: InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3
SMILES: CC1CCN(CC1)C(=O)C2=CC=CC=C2N
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

CAS No.: 401589-03-5

Cat. No.: VC21295620

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone - 401589-03-5

Specification

CAS No. 401589-03-5
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name (2-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3
Standard InChI Key NEWJUESKKWKYOU-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CC=CC=C2N
Canonical SMILES CC1CCN(CC1)C(=O)C2=CC=CC=C2N

Introduction

Physical and Chemical Properties

Structural Characteristics

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone consists of a 2-aminophenyl moiety connected to a 4-methylpiperidin-1-yl group via a methanone (carbonyl) bridge. The compound exhibits a non-planar three-dimensional structure due to the piperidine ring's chair conformation. The amino group at the ortho position of the phenyl ring allows for potential hydrogen bonding interactions, which can influence both the compound's reactivity and its interactions with potential biological targets .

Table 1 summarizes the key structural identifiers for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone:

ParameterValue
IUPAC Name(2-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Chemical FormulaC₁₃H₁₈N₂O
Molecular Weight218.29 g/mol
Standard InChIInChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3
Standard InChIKeyNEWJUESKKWKYOU-UHFFFAOYSA-N
SMILES NotationCC1CCN(CC1)C(=O)C2=CC=CC=C2N

Chemical Reactivity

The chemical reactivity of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is primarily determined by its functional groups:

  • The primary amino group (-NH₂) at the ortho position of the phenyl ring can participate in nucleophilic reactions, allowing for further functionalization through alkylation, acylation, and other transformations.

  • The carbonyl group (C=O) is susceptible to nucleophilic addition reactions and can undergo reactions typical of amides, albeit with reduced reactivity compared to aldehydes or ketones due to resonance stabilization.

  • The piperidine nitrogen, being tertiary and part of an amide functionality, has limited reactivity but contributes to the compound's basicity and potential for coordination with metals or interaction with acidic sites in biological molecules .

Related Compounds and Comparative Analysis

Understanding (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone in the context of structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Several related compounds appear in the search results that differ in the position of functional groups or the nature of the substituents .

Table 3: Comparison of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone with Related Compounds

CompoundCAS NumberMolecular FormulaStructural DifferenceReference
(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone401589-03-5C₁₃H₁₈N₂OReference compound
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone436095-31-7C₁₃H₁₈N₂OAmino group at para position; methyl at position 2 of piperidine
(2-Aminophenyl)(2-methylpiperidin-1-yl)methanone159180-70-8C₁₃H₁₈N₂OMethyl at position 2 of piperidine
(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone79868-20-5C₁₃H₁₈N₂OAmino group at para position

These structural analogs offer possibilities for comparative studies to determine how slight modifications affect physical properties, chemical reactivity, and biological activity. Such structure-activity relationship studies are fundamental in medicinal chemistry and drug development .

Other derivatives with more significant structural variations include:

  • (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Features a pyridine ring instead of benzene and a differently positioned methyl group on the piperidine .

  • (4-methylphenyl)(4-methylpiperidin-1-yl)methanone: Contains a methyl group instead of an amino group on the phenyl ring .

  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone: Replaces the amino group with fluorine atoms at positions 2 and 6 of the phenyl ring .

These various structural analogs demonstrate the versatility of the basic scaffold and its potential for modification to achieve desired properties or activities.

Current Research Trends and Future Directions

Research involving (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and related compounds continues to evolve, with several emerging trends and potential future directions:

  • Structure Optimization: Ongoing research focuses on modifying the basic structure to enhance specific properties or biological activities. This includes exploring various substituents on both the phenyl ring and the piperidine moiety to identify structure-activity relationships .

  • Novel Synthetic Methodologies: Development of more efficient and environmentally friendly synthetic routes for preparing these compounds is an active area of research, including the use of catalytic methods and green chemistry approaches .

  • Biological Target Identification: Research efforts are directed toward identifying specific biological targets or pathways with which these compounds interact, potentially leading to new therapeutic applications.

  • Spectroscopic and Computational Studies: Advanced spectroscopic techniques and computational modeling are being employed to better understand the physical and chemical properties of these compounds, including their three-dimensional structures and electronic properties .

Future research directions may include:

  • Targeted Drug Design: Using the structural knowledge of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone to design compounds with enhanced selectivity for specific biological targets.

  • Combination Chemistry: Incorporating this scaffold into larger molecular systems with multiple pharmacophores to achieve synergistic effects.

  • Material Science Applications: Exploring potential applications beyond pharmaceuticals, such as in materials science or as specialized reagents.

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